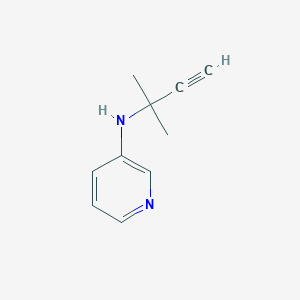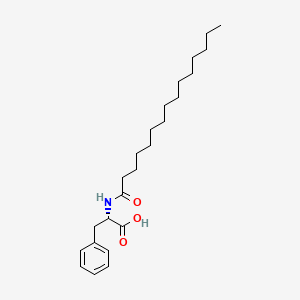
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with their enzyme systems.
Métodos De Preparación
The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from this reaction are typically pyrimidine derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are usually amine derivatives.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylurea has been extensively studied for its applications in scientific research, including:
Agriculture: It is used as a herbicide to control the growth of weeds in agricultural fields.
Environmental Science: This compound has been studied for its potential to remediate contaminated soils.
Biology and Medicine: Research has shown that this compound can inhibit the growth of certain microbial communities in soil, making it a potential candidate for use in antimicrobial treatments.
Mecanismo De Acción
The primary mechanism of action of 1-
Propiedades
Número CAS |
163920-04-5 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
1-(4,6-dimethoxypyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-8-11(20-2)16-12(15-10)17-13(18)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clave InChI |
FTORANDARHNPHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



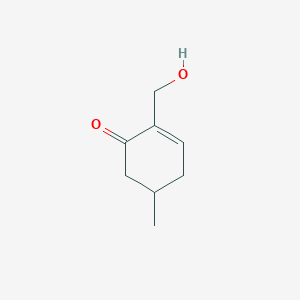
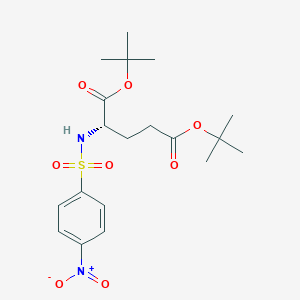
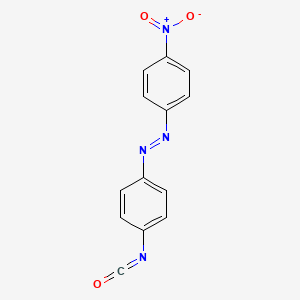
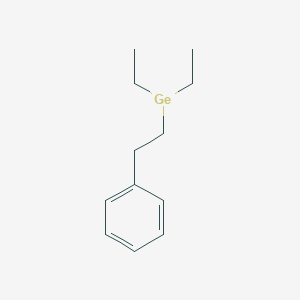
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
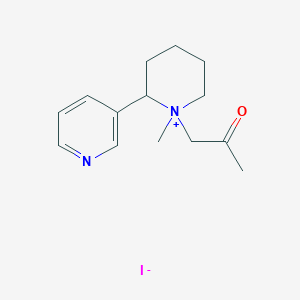
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
